molecular formula C7H15BrZn B1599426 1-Ethylpentylzinc bromide CAS No. 312693-11-1

1-Ethylpentylzinc bromide

Cat. No. B1599426
CAS RN: 312693-11-1
M. Wt: 244.5 g/mol
InChI Key: QZPAOOQIWZQBDH-UHFFFAOYSA-M
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Description

1-Ethylpentylzinc bromide is a chemical compound that belongs to the organozinc family. It is used in various scientific research applications due to its unique properties.

Mechanism of Action

1-Ethylpentylzinc bromide acts as a nucleophile in organic reactions. It can react with various electrophiles to form new carbon-carbon bonds. The reaction mechanism involves the transfer of a zinc atom from the reagent to the electrophile, which results in the formation of a new carbon-carbon bond.
Biochemical and Physiological Effects:
1-Ethylpentylzinc bromide does not have any significant biochemical or physiological effects as it is not used as a drug. However, it is important to handle the compound with care as it can be hazardous if not handled properly.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-Ethylpentylzinc bromide in lab experiments is its ability to form new carbon-carbon bonds. It is also relatively easy to handle and store. However, the compound is highly reactive and must be handled with care. It is also relatively expensive compared to other reagents.

Future Directions

There are several future directions for research involving 1-Ethylpentylzinc bromide. One area of research could be the development of new synthetic methods using the reagent. Another area of research could be the optimization of existing synthetic methods to improve the yield and purity of the final product. Additionally, the compound could be used in the synthesis of new drugs or materials with unique properties.

Scientific Research Applications

1-Ethylpentylzinc bromide is widely used in scientific research applications as a reagent for organic synthesis. It is used in the preparation of various organic compounds such as alcohols, ketones, and aldehydes. It is also used as a catalyst in various chemical reactions.

properties

IUPAC Name

bromozinc(1+);heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h5H,3-4,6-7H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPAOOQIWZQBDH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[CH-]CC.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpentylzinc bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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